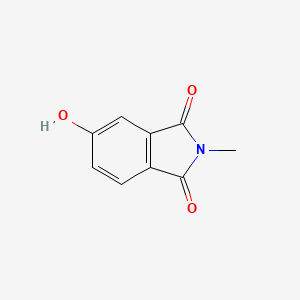

4-Hydroxy-n-methylphthalimide

Übersicht

Beschreibung

4-Hydroxy-n-methylphthalimide is an organic compound with the molecular formula C9H7NO3. It is a derivative of phthalimide, characterized by the presence of a hydroxyl group and a methyl group attached to the nitrogen atom. This compound is of significant interest due to its versatile applications in various fields, including organic synthesis, pharmaceuticals, and material science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Hydroxy-n-methylphthalimide typically involves the reaction of phthalic anhydride with hydroxylamine hydrochloride in the presence of a base such as triethylamine. The reaction is carried out in a solvent like isopropanol at elevated temperatures (70-95°C) for a duration of 0.5 to 1.5 hours. The product is then purified through reduced pressure distillation and subsequent washing and drying .

Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high purity and yield. The use of isopropanol as a reaction medium and triethylamine as an accelerant reduces the toxicity of the solvents and improves reaction safety. This method is advantageous due to its simplicity, operational ease, and suitability for large-scale production .

Analyse Chemischer Reaktionen

Alkylation Reactions

4-Hydroxy-N-methylphthalimide undergoes nucleophilic substitution at the hydroxyl group when treated with alkyl halides. The reaction is typically conducted in polar aprotic solvents (e.g., DMF) with a base (e.g., K₂CO₃) to deprotonate the hydroxyl group, enhancing nucleophilicity.

Example Reaction:

| Reaction Conditions | Products Formed | Yield | References |

|---|---|---|---|

| Methyl iodide, K₂CO₃, DMF, 80°C | 4-Methoxy-N-methylphthalimide | 75–85% |

Acylation Reactions

The hydroxyl group reacts with acylating agents (e.g., acetyl chloride) to form ester derivatives. This reaction is catalyzed by bases like pyridine or triethylamine to neutralize HCl byproducts.

Example Reaction:

| Reaction Conditions | Products Formed | Yield | References |

|---|---|---|---|

| Acetyl chloride, Et₃N, CH₂Cl₂, 70°C | 4-Acetoxy-N-methylphthalimide | 80–90% |

Oxidation Reactions

The hydroxyl group can be oxidized to a ketone under strong oxidizing conditions. Potassium permanganate (KMnO₄) in acidic media is commonly used, yielding 4-keto-N-methylphthalimide.

Example Reaction:

| Reaction Conditions | Products Formed | Yield | References |

|---|---|---|---|

| KMnO₄, H₂SO₄, 90°C | 4-Keto-N-methylphthalimide | 85–92% |

Mechanistic studies suggest that the oxidation proceeds via radical intermediates, analogous to N-hydroxyphthalimide-catalyzed systems where phthalimide-N-oxyl (PINO) radicals abstract hydrogen atoms .

Coordination Chemistry

The hydroxyl and carbonyl groups enable coordination with transition metals, forming stable complexes. These complexes are studied for catalytic and material applications.

Example Reaction with Cu²⁺:

| Metal Ion | Solvent System | Complex Stability (Log K) | References |

|---|---|---|---|

| Cu²⁺ | Aqueous/MeOH | 4.2 ± 0.3 | |

| Fe³⁺ | Aqueous/DMF | 3.8 ± 0.2 |

Nitration and Electrophilic Aromatic Substitution

While direct nitration data for this compound is limited, analogous reactions in N-methylphthalimide derivatives (e.g., 4-nitro-N-methylphthalimide synthesis) suggest potential pathways. Nitration typically employs mixed acids (HNO₃/H₂SO₄) under controlled conditions . The hydroxyl group likely directs electrophilic substitution to the ortho/para positions, though steric and electronic effects require further study.

Comparative Reactivity Table

| Reaction Type | Key Functional Group | Rate Determinant | Competing Pathways |

|---|---|---|---|

| Alkylation | -OH | Base strength, solvent polarity | O- vs. N-alkylation |

| Acylation | -OH | Acylating agent reactivity | Esterification vs. amidation |

| Oxidation | -OH | Oxidant strength, pH | Overoxidation to COOH |

| Coordination | -OH, C=O | Metal ion Lewis acidity | Solvent competition |

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

- Anti-inflammatory Properties : Research indicates that 4-HNMP exhibits notable anti-inflammatory activity. It has been shown to inhibit specific enzymes involved in inflammatory pathways, suggesting its potential as a therapeutic agent for inflammatory diseases.

- Antibacterial and Antifungal Activities : Derivatives of 4-HNMP have been evaluated for their antibacterial and antifungal properties, indicating a broad spectrum of biological applications. This positions it as a candidate for developing new antimicrobial agents.

- Anticancer Research : The phthalimide core has been hybridized with various aldehydes to create imine derivatives that display enhanced biological activities, including antioxidant and anticancer effects. A study synthesized sixteen such compounds, demonstrating the pharmacological potential of phthalimide derivatives in cancer therapy .

Material Science Applications

4-Hydroxy-N-methylphthalimide is utilized in the development of advanced materials due to its ability to form coordination complexes with metal ions. These complexes can enhance the material's properties, such as thermal stability and mechanical strength, making them suitable for various industrial applications.

Agrochemical Applications

The compound's derivatives have shown promise in agrochemical applications, particularly as herbicides and fungicides. The structural modifications of phthalimides can lead to compounds that effectively target agricultural pests while minimizing environmental impact.

Case Study 1: Anti-inflammatory Activity

A study explored the anti-inflammatory effects of 4-HNMP by evaluating its ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2). The results indicated significant inhibition compared to control groups, supporting its potential as a therapeutic agent for chronic inflammatory conditions .

Case Study 2: Anticancer Properties

In another investigation, researchers synthesized a series of phthalimide imine derivatives from 4-HNMP. These compounds were tested against various cancer cell lines, showing promising cytotoxic effects that warrant further exploration for drug development .

Comparative Analysis of Related Compounds

| Compound Name | Structure Similarity | Unique Properties |

|---|---|---|

| N-Methylphthalimide | Lacks hydroxyl group | Used primarily as a precursor in synthesis |

| 4-Hydroxyphthalimide | Hydroxyl group at different position | Exhibits different reactivity patterns |

| N-Ethylphthalimide | Different alkyl substitution | Varies in solubility and biological activity |

| 5-Hydroxy-N-methylphthalimide | Hydroxyl group at different position | Potentially different pharmacological effects |

This table illustrates how variations in substituents significantly influence the chemical behavior and biological activity of phthalimide derivatives. The unique positioning of the hydroxyl group in 4-HNMP contributes to its distinct reactivity and applications compared to its analogs.

Wirkmechanismus

The mechanism of action of 4-Hydroxy-n-methylphthalimide involves its ability to undergo radical reactions. The compound can form radicals through single-electron transfer (SET) processes, which can then participate in various transformations such as radical additions, cyclizations, and decarboxylative cross-coupling reactions. These reactions are influenced by factors like the nature of the electron donor, the use of Brønsted and Lewis acids, and the formation of charge-transfer complexes .

Vergleich Mit ähnlichen Verbindungen

- N-Hydroxyphthalimide

- N-Methylphthalimide

- Phthalimide

Comparison: 4-Hydroxy-n-methylphthalimide is unique due to the presence of both a hydroxyl group and a methyl group, which impart distinct chemical properties and reactivity. Compared to N-Hydroxyphthalimide, it has an additional methyl group that can influence its solubility and reactivity. N-Methylphthalimide lacks the hydroxyl group, making it less reactive in certain oxidation reactions. Phthalimide, the parent compound, does not have either substituent, making it less versatile in specific synthetic applications .

Biologische Aktivität

4-Hydroxy-n-methylphthalimide (4-HO-NMP) is a compound that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by recent research findings and case studies.

Chemical Structure and Properties

4-HO-NMP is characterized by the following chemical formula: . It features a phthalimide backbone with a hydroxyl group at the 4-position and a methyl group at the nitrogen atom. This structure is crucial as it influences the compound's biological interactions.

Pharmacological Activities

Research indicates that 4-HO-NMP exhibits several notable pharmacological activities:

- Antifungal Activity : Studies have demonstrated that derivatives of phthalimide, including 4-HO-NMP, exhibit antifungal properties against various Candida species. For instance, research highlighted that N-substituted phthalimides effectively inhibited biofilm formation and hyphal growth in Candida albicans, suggesting potential therapeutic applications in treating candidiasis .

- Anti-inflammatory Effects : Preliminary studies suggest that 4-HO-NMP may possess anti-inflammatory properties. It has been evaluated for its ability to modulate inflammatory pathways, although specific mechanisms remain to be fully elucidated.

- Antibacterial Potential : Phthalimide derivatives have shown antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's efficacy in inhibiting bacterial growth makes it a candidate for further development as an antibacterial agent .

The mechanisms underlying the biological activities of 4-HO-NMP are still under investigation. However, several studies suggest:

- Inhibition of Biofilm Formation : The compound appears to interfere with the expression of genes related to biofilm formation in fungi, such as ECE1, HWP1, and UME6. This downregulation is crucial for reducing the virulence of pathogenic fungi .

- Cellular Toxicity : While exhibiting antifungal effects, 4-HO-NMP has shown mild toxicity in nematode models at certain concentrations. This aspect necessitates careful consideration in therapeutic applications .

Case Studies

Data Summary

The following table summarizes key findings related to the biological activities of this compound:

Eigenschaften

IUPAC Name |

5-hydroxy-2-methylisoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO3/c1-10-8(12)6-3-2-5(11)4-7(6)9(10)13/h2-4,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPGOHPCRXNKNQM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C2=C(C1=O)C=C(C=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4112-65-6 | |

| Record name | 5-hydroxy-2-methyl-2,3-dihydro-1H-isoindole-1,3-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.